3-[(Trichloroacetyl)amino]benzoic acid
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Overview
Description
3-[(Trichloroacetyl)amino]benzoic acid is an organic compound with the molecular formula C9H6Cl3NO3 and a molecular weight of 282.51 g/mol It is a derivative of benzoic acid, where the amino group is substituted with a trichloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trichloroacetyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with trichloroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The trichloroacetyl group is introduced to the amino group of 3-aminobenzoic acid, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(Trichloroacetyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to catalyze the hydrolysis reaction.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis: The major products are 3-aminobenzoic acid and trichloroacetic acid.
Scientific Research Applications
3-[(Trichloroacetyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(Trichloroacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic Acid: The parent compound of 3-[(Trichloroacetyl)amino]benzoic acid, known for its use in organic synthesis and as a building block for various pharmaceuticals.
4-Aminobenzoic Acid: Another isomer of aminobenzoic acid, commonly used in the synthesis of folic acid and as a UV filter in sunscreens.
Uniqueness
This compound is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .
Properties
CAS No. |
56177-39-0 |
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Molecular Formula |
C9H6Cl3NO3 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
3-[(2,2,2-trichloroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H6Cl3NO3/c10-9(11,12)8(16)13-6-3-1-2-5(4-6)7(14)15/h1-4H,(H,13,16)(H,14,15) |
InChI Key |
NVEFEJPHLKPKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(Cl)(Cl)Cl)C(=O)O |
Origin of Product |
United States |
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